2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one
Description
2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, bromo, and phenoxy groups
Properties
IUPAC Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-8(15)13-10(12)14-9(7)16-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUWYPKPWTLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-5-bromopyrimidine.
Phenoxy Substitution: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-amino-5-bromopyrimidine with phenol in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Research: It is used as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the pyrimidine core but lacks the phenoxy group.
2-Amino-4-phenoxypyrimidine: Similar structure but without the bromine atom.
Uniqueness
2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties.
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